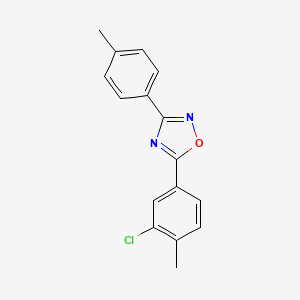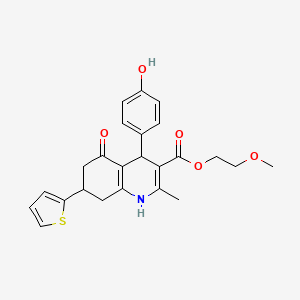![molecular formula C22H18ClN3O2 B11629389 4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B11629389.png)
4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a benzodiazole ring fused with a benzamide moiety, and it is substituted with a phenoxyethyl group and a chlorine atom. Benzodiazole derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized by the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Phenoxyethyl Group: The phenoxyethyl group can be introduced through nucleophilic substitution reactions, where a suitable phenoxyethyl halide reacts with the benzodiazole intermediate.
Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with benzoyl chloride or benzamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzene ring or benzodiazole core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-Chloro-N-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.
Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of benzodiazole derivatives.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with receptors on the cell surface or within the cell, modulating signal transduction pathways.
Pathway Modulation: Affecting various cellular pathways, including apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(2-phenoxyethyl)benzamide: A simpler analog without the benzodiazole core.
N-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]benzamide: A similar compound with a benzimidazole core instead of benzodiazole.
4-Chloro-N-(2-phenoxyethyl)-1H-indole-2-yl]benzamide: A related compound with an indole core.
Uniqueness
4-Chloro-N-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]benzamide is unique due to the presence of both the benzodiazole core and the phenoxyethyl group, which may confer distinct pharmacological properties and biological activities compared to its analogs. The combination of these structural features allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C22H18ClN3O2 |
|---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
4-chloro-N-[1-(2-phenoxyethyl)benzimidazol-2-yl]benzamide |
InChI |
InChI=1S/C22H18ClN3O2/c23-17-12-10-16(11-13-17)21(27)25-22-24-19-8-4-5-9-20(19)26(22)14-15-28-18-6-2-1-3-7-18/h1-13H,14-15H2,(H,24,25,27) |
InChI Key |
XKCFTEYTAQJUBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-5-(4-chlorophenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11629318.png)
![3-[(2Z)-2-(1,5-dimethyl-2-oxoindol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B11629334.png)
![prop-2-en-1-yl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11629336.png)
![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629344.png)
![(2Z)-N-(3-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11629345.png)
![(2-{[2-(Diphenylphosphoryl)benzyl]oxy}phenyl)phosphonic acid](/img/structure/B11629355.png)
![N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11629366.png)
![Diethyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11629377.png)
![(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one](/img/structure/B11629382.png)
![2-((5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)phenyl acetate](/img/structure/B11629395.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629404.png)

